molecular formula C6H3ClI2O B102086 4-Chloro-2,6-diiodophenol CAS No. 15459-50-4

4-Chloro-2,6-diiodophenol

Cat. No. B102086
CAS RN: 15459-50-4
M. Wt: 380.35 g/mol
InChI Key: UCFDGPBRXPCSBW-UHFFFAOYSA-N
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Description

4-Chloro-2,6-diiodophenol is a halogenated phenol compound. While the provided papers do not directly discuss 4-Chloro-2,6-diiodophenol, they do provide insights into the properties and reactions of structurally related compounds. For instance, halogenated phenols are known for their diverse applications and reactivity, which can be inferred from the synthesis and characterization of similar compounds such as 4-(2,4-Dichlorophenoxy)phenol and 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol .

Synthesis Analysis

The synthesis of halogenated phenols typically involves halogenation reactions, as seen in the formation of various chlorinated phenols . The synthesis of 4-(2,4-Dichlorophenoxy)phenol involves etherification, reduction, diazotization, and hydrolysis, indicating a multi-step process that could be adapted for the synthesis of 4-Chloro-2,6-diiodophenol with appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated phenols is characterized by the presence of halogen atoms attached to the phenolic ring, which can significantly influence the electronic and steric properties of the molecule. For example, the structure of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol shows a planar benzene ring system with substituents that affect its overall geometry and properties. Similar structural analyses can be applied to 4-Chloro-2,6-diiodophenol to predict its reactivity and interactions.

Chemical Reactions Analysis

Halogenated phenols participate in various chemical reactions, including electrophilic aromatic substitution and coupling reactions. The chlorination of phenols can lead to the formation of chloromethylene compounds and ketones , while the transformation products of halogenated phenols can exhibit biological activities, such as the anti-androgenic potency observed in 2,4-Dichloro-6-nitrophenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenols are influenced by the nature and position of the halogen substituents. These properties can be studied using spectroscopic methods such as FT-IR, UV-Vis, and NMR, as demonstrated in the analysis of various chlorinated phenols . Computational studies, including density functional theory (DFT) calculations, can provide additional insights into the electronic structure and potential reactivity of these compounds .

Scientific Research Applications

Environmental Remediation and Wastewater Treatment

  • Advanced Oxidation Processes (AOPs) for Degradation of Phenolic Compounds : Studies have examined the efficiency of various AOPs in degrading phenolic compounds like 4-chloro-2-nitrophenol, which are commonly found in bulk drug and pesticide wastes. The effectiveness of different processes such as UV/Fenton and UV/TiO2 in reducing these compounds has been highlighted (Saritha et al., 2007).

  • Graphene Adsorption for Decontamination : Research on the use of graphene for removing chloro-nitrophenol from aqueous solutions explores its potential in water treatment and purification (Mehrizad & Gharbani, 2014).

  • Catalytic Applications in Organic Waste Treatment : The use of palladium nanoparticles on hollow mesoporous silica nanotubes demonstrates effective catalytic reduction of chlorophenols, suggesting applications in organic waste treatment (Tian et al., 2018).

Chemical Analysis and Detection

  • Adsorption Studies on Activated Carbon Fibers : Investigation into the adsorption capacities of various phenols on activated carbon fibers provides insights into the chemical properties and potential applications of chlorophenols in analytical chemistry (Liu et al., 2010).

  • Detection in Swimming Pool Water : Studies have identified new halogenated disinfection byproducts in chlorinated pool water, including halo(nitro)phenols. This has implications for understanding the environmental and health impacts of chlorophenols (Xiao et al., 2012).

Microbial Degradation

  • Microbial Catabolism of Chlorinated Nitrophenols : Research on Ensifer sp. strain 22-1's ability to degrade chlorinated nitrophenols like 2,6-dichloro-4-nitrophenol highlights the potential for bioremediation and understanding microbial interactions with chlorophenols (Ke et al., 2021).

Safety And Hazards

The compound has been classified under GHS07. The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-chloro-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClI2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFDGPBRXPCSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClI2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436564
Record name 4-CHLORO-2,6-DIIODOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,6-diiodophenol

CAS RN

15459-50-4
Record name 4-Chloro-2,6-diiodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15459-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-CHLORO-2,6-DIIODOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
XS Wang, H Song, J Zhang, YL Liu, J Ma, L Wang - Water Research, 2021 - Elsevier
Highly toxic iodinated phenolic by-products were frequently detected in the oxidative treatment and disinfection of iodine-containing water. Herein, it was found that three model …
Number of citations: 21 www.sciencedirect.com
X Pan, D Li, H Song, Q Chen, Q Yan, C Zhou… - Science of The Total …, 2021 - Elsevier
Iodinated disinfection by-products (DBPs) have been attracting great attention due to their potential high toxicity to human health. Understanding of formation mechanisms and …
Number of citations: 5 www.sciencedirect.com
J Liu, X Zhang, Y Li, W Li, C Hang, VK Sharma - Water research, 2019 - Elsevier
Flushing toilet with seawater is an effective method for preserving freshwater resources, but it introduces iodide and bromide ions into domestic wastewater. During chlorine disinfection, …
Number of citations: 52 www.sciencedirect.com
TBS Catelan, EJ de Arruda, LCS Oliveira… - Advances in Infectious …, 2015 - scirp.org
Nowadays, dengue fever, a mosquito-borne tropical disease, has become widely distributed in Brazil. In order to prevent such disease, the population of Aedes aegypti mosquito has to …
Number of citations: 5 www.scirp.org
EM Fiss - 2009 - vtechworks.lib.vt.edu
Pharmaceuticals and personal care products (PPCPs) include a wide range of chemicals such as prescription and over-the-counter drugs, fragrances, diagnostic agents, and a litany of …
Number of citations: 0 vtechworks.lib.vt.edu
RS Hassan, TM Sileem, WAA Sayed - Arab Journal of Nuclear …, 2017 - researchgate.net
Gamma irradiation and Simple Phenole could potentially be used as a new approach to control the cotton leaf worm, Spodoptera littoralis (Boisd.). Inherited sterility (IST) technique …
Number of citations: 3 www.researchgate.net
GD Staffin, CC Price - Journal of the American Chemical Society, 1960 - ACS Publications
The reaction of 4-bromo-2, 6-dimethylphenolate ion with a number of oxidizing agents, such as ferricyanide ion, lead di-oxide, iodine and oxygen and light, leads to the ready …
Number of citations: 128 pubs.acs.org
WH Hunter, FE Joyce - Journal of the American Chemical Society, 1917 - ACS Publications
The silversalts of symmetrically substituted phenols containing two atoms of one halogen in the ortho positionand an atom of a second halo-gen in the para position, decompose …
Number of citations: 58 pubs.acs.org
G Venkateshwarlu, A Premalatha… - Helvetica Chimica …, 2010 - Wiley Online Library
Iodination of certain aromatic amines and phenols are triggered by the oxidation of KI by peroxy compounds such as tert‐butyl hydroperoxide ( t BuOOH) under liquid‐phase and solvent…
Number of citations: 9 onlinelibrary.wiley.com
RDC Gallo, KS Gebara, RM Muzzi… - Journal of the Brazilian …, 2010 - SciELO Brasil
A simple and selective reaction for the preparation of iodinated phenols was developed and phenol derivatives containing electron withdrawing groups were iodinated in very good …
Number of citations: 39 www.scielo.br

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